molecular formula C10H13ClN2O B2377852 1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride CAS No. 2411634-46-1

1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride

Cat. No.: B2377852
CAS No.: 2411634-46-1
M. Wt: 212.68
InChI Key: WVFGEUUETIEMTG-UHFFFAOYSA-N
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Description

1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzene ring fused to a seven-membered azepine ring, with an amino group and a ketone functionality. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

The synthesis of 1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of appropriate precursors to form the azepine ring, followed by the introduction of the amino group and the ketone functionality. Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents that facilitate the desired transformations.

Chemical Reactions Analysis

1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The ketone functionality can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride can be compared with other similar compounds, such as:

    1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one: The non-hydrochloride form, which has different solubility properties.

    1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one derivatives: These include compounds with various substituents on the azepine ring, which can alter their chemical and biological properties. The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride salt, which enhances its solubility and usability in different applications.

Properties

IUPAC Name

5-amino-1,2,3,5-tetrahydro-3-benzazepin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-9-8-4-2-1-3-7(8)5-6-12-10(9)13;/h1-4,9H,5-6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFGEUUETIEMTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(C2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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